(Cyclohexylmethyl)triphenylphosphonium iodide
CAS No.: 91312-70-8
Cat. No.: VC3739194
Molecular Formula: C25H28IP
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91312-70-8 |
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Molecular Formula | C25H28IP |
Molecular Weight | 486.4 g/mol |
IUPAC Name | cyclohexylmethyl(triphenyl)phosphanium;iodide |
Standard InChI | InChI=1S/C25H28P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 |
Standard InChI Key | WTXJJRORCSDLEF-UHFFFAOYSA-M |
SMILES | C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Canonical SMILES | C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Fundamental Properties and Identification
Chemical Identity and Nomenclature
(Cyclohexylmethyl)triphenylphosphonium iodide is identified by its Chemical Abstracts Service (CAS) registry number 91312-70-8 . The compound is also known by several alternative names, including cyclohexylmethyl(triphenyl)phosphanium iodide and phosphonium, (cyclohexylmethyl)triphenyl-, iodide . The IUPAC name is cyclohexylmethyl(triphenyl)phosphanium;iodide, which accurately describes its chemical composition and structure .
Molecular Properties
The molecular formula of this compound is C25H28P+ .I-, with a calculated molecular weight of 486.36762 g/mol . Its structure contains a central phosphorus atom bonded to three phenyl groups and one cyclohexylmethyl group, forming a positively charged phosphonium cation balanced by an iodide counterion. Additional identification markers include:
Computed Physicochemical Properties
Based on computational models, (Cyclohexylmethyl)triphenylphosphonium iodide possesses distinctive physicochemical characteristics that influence its behavior in chemical reactions and biological systems:
Property | Value |
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Exact Mass | 486.09700 |
Monoisotopic Mass | 486.09734 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 0 |
Rotatable Bond Count | 5 |
These properties highlight the compound's limited capacity for hydrogen bonding (both as donor and acceptor) and moderate molecular flexibility due to its rotatable bonds .
Structural Analysis and Molecular Architecture
Core Structure and Bonding
The molecular architecture of (Cyclohexylmethyl)triphenylphosphonium iodide features a quaternary phosphonium center with tetrahedral geometry. The central phosphorus atom forms covalent bonds with four carbon atoms: one from the cyclohexylmethyl group and three from the phenyl rings. This arrangement creates a positively charged phosphonium cation that is electrostatically paired with an iodide anion.
Spatial Configuration and Conformational Analysis
The cyclohexyl ring in this compound typically adopts a chair conformation, which is energetically favorable. The methylene bridge between the cyclohexyl ring and the phosphorus atom introduces additional conformational flexibility compared to the direct cyclohexyl-phosphorus connection found in related compounds. This structural feature has significant implications for the compound's reactivity and applications in synthetic chemistry.
Electronic Distribution and Bonding Character
The phosphonium center bears a positive charge that is partially distributed across the surrounding carbon framework. The three phenyl groups contribute to charge delocalization through their aromatic systems, which influences the compound's stability and reactivity patterns. The presence of the iodide counterion, a good nucleophile with high polarizability, further affects the compound's chemical behavior.
Synthetic Methodologies
General Synthetic Routes
The synthesis of (Cyclohexylmethyl)triphenylphosphonium iodide typically follows established routes for quaternary phosphonium salt preparation. The most common approach involves the nucleophilic substitution reaction between triphenylphosphine and (cyclohexylmethyl) halides, with the halide exchange to iodide when necessary.
Reaction Conditions and Optimization
Optimal reaction conditions for the synthesis generally include:
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Selection of appropriate solvent systems (typically polar aprotic solvents like acetonitrile)
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Controlled temperature ranges (often reflux conditions)
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Extended reaction times to ensure complete quaternization
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Exclusion of moisture and oxygen to prevent side reactions
Purification and Characterization Techniques
Purification of (Cyclohexylmethyl)triphenylphosphonium iodide commonly employs:
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Recrystallization from suitable solvent systems
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Column chromatography for removal of impurities
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Precipitation techniques to isolate the pure salt
Characterization typically relies on:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P)
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Mass spectrometry for molecular weight confirmation
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Elemental analysis to verify composition
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Infrared spectroscopy for functional group identification
Analytical Characterization Profiles
Spectroscopic Fingerprints
(Cyclohexylmethyl)triphenylphosphonium iodide exhibits characteristic spectroscopic features that facilitate its identification and purity assessment:
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31P NMR spectroscopy shows a distinctive signal in the range of δ 25-30 ppm, confirming the quaternary phosphonium environment
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1H NMR reveals complex patterns for the aromatic protons of the phenyl rings (δ 7.5-8.0 ppm) and distinctive signals for the cyclohexyl and methylene protons
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13C NMR spectra display characteristic carbon resonances for aromatic, cyclohexyl, and methylene carbons with P-C coupling patterns
Mass Spectrometric Analysis
Mass spectrometric analysis typically reveals:
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Molecular ion peak corresponding to the phosphonium cation (m/z 359, C25H28P+)
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Fragmentation patterns including loss of phenyl groups and cyclohexyl moieties
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High-resolution mass spectrometry confirming the exact mass of 486.09734
X-ray Crystallographic Data
Crystal structure analysis, when available, provides valuable information about:
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Bond lengths and angles within the phosphonium center
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Spatial arrangement of the phenyl and cyclohexylmethyl substituents
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Packing patterns and intermolecular interactions in the solid state
Chemical Reactivity and Transformation Pathways
General Reactivity Patterns
The chemical behavior of (Cyclohexylmethyl)triphenylphosphonium iodide is largely governed by:
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The electrophilic nature of the phosphonium center
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The nucleophilic character of the iodide counterion
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The steric influence of the bulky triphenyl and cyclohexylmethyl groups
Ylide Formation and Applications
A significant aspect of this compound's chemistry involves its ability to form ylides:
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Deprotonation at the α-carbon of the cyclohexylmethyl group by strong bases generates a phosphorus ylide
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These ylides are valuable intermediates in Wittig and related olefination reactions
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The cyclohexylmethyl group provides distinctive steric and electronic properties to the resulting ylide
Phase-Transfer Catalysis
The amphiphilic nature of (Cyclohexylmethyl)triphenylphosphonium iodide makes it potentially useful in phase-transfer catalysis applications:
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The lipophilic phosphonium cation can facilitate the transfer of reagents between aqueous and organic phases
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The cyclohexylmethyl group enhances lipophilicity compared to simpler phosphonium salts
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The iodide counterion can participate in nucleophilic substitution reactions
Structure-Activity Relationships
Comparative Analysis with Related Phosphonium Salts
Phosphonium Salt | Structural Feature | Impact on Properties and Reactivity |
---|---|---|
(Cyclohexylmethyl)triphenylphosphonium iodide | Methylene spacer between cyclohexyl and P | Increased flexibility, modified steric environment |
Cyclohexyl triphenylphosphonium iodide | Direct cyclohexyl-P connection | More rigid structure, different steric profile |
Benzyl triphenylphosphonium chloride | Aromatic methylene group | Enhanced acidity of benzylic protons, different electronic effects |
Methyl triphenylphosphonium iodide | Simple methyl group | Less sterically hindered, different ylide reactivity |
Electronic and Steric Effects
The specific structural features of (Cyclohexylmethyl)triphenylphosphonium iodide contribute to its unique reactivity profile:
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The cyclohexylmethyl group provides moderate steric bulk while maintaining flexibility
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The methylene linker between the cyclohexyl ring and phosphorus modifies the electronic environment around the phosphonium center
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These combined effects influence the compound's performance in various applications, particularly in ylide chemistry and catalysis
Applications in Organic Synthesis
Wittig and Related Olefination Reactions
(Cyclohexylmethyl)triphenylphosphonium iodide serves as a precursor to specialized phosphorus ylides that can be used in various olefination reactions:
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Creation of carbon-carbon double bonds with specific substitution patterns
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Stereoselective olefin synthesis utilizing the steric influence of the cyclohexylmethyl group
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Application in the synthesis of complex organic molecules and natural products
Specialized Catalytic Applications
The compound's potential catalytic applications include:
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Phase-transfer catalysis in multiphasic reaction systems
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Promotion of specific transformations through phosphonium salt intermediates
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Stereoselective reactions exploiting the chiral environment created by the cyclohexylmethyl group
Modern Research Developments
Recent Synthetic Innovations
Current research continues to explore new synthetic applications:
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Development of more efficient routes to prepare (Cyclohexylmethyl)triphenylphosphonium iodide
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Investigation of greener synthesis protocols with reduced environmental impact
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Exploration of flow chemistry techniques for continuous production
Emerging Applications in Materials Science
Potential applications in materials science may include:
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Development of phosphonium-based ionic liquids for specialized applications
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Creation of organophosphorus polymers with unique properties
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Exploration of self-assembled structures utilizing phosphonium-anion interactions
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